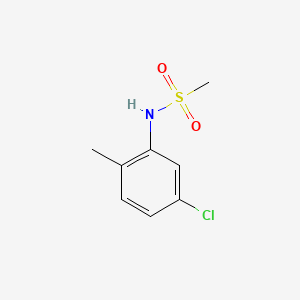

N-(5-chloro-2-methylphenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

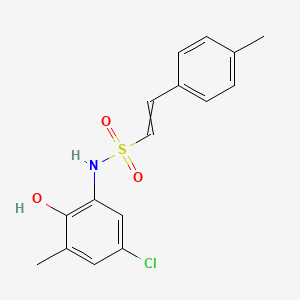

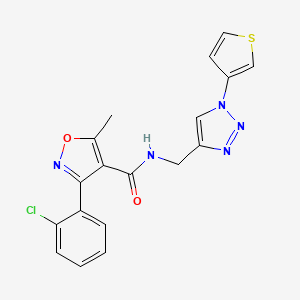

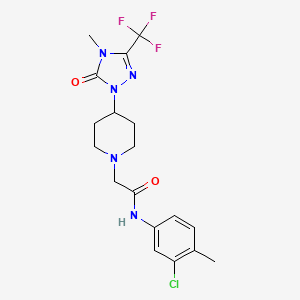

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-methylphenyl)methanesulfonamide consists of a benzene ring substituted with a chlorine atom and a methyl group. This benzene ring is connected to a sulfonamide group .Applications De Recherche Scientifique

Structural and Chemical Characterization

- Synthesis and Antibacterial Activity : New sulfonamide derivatives, including methanesulfonic acid hydrazide derivatives, have been synthesized and characterized. Their antibacterial activities were tested against both gram-positive and gram-negative bacteria, with findings indicating that the ligands possess more activity than their complexes (Özdemir et al., 2009).

- Molecular Conformation Analysis : Structural studies on compounds related to N-(5-chloro-2-methylphenyl)methanesulfonamide, focusing on their conformation and bonding, have provided insights into their biological activity potential. Such studies include X-ray crystallography and vibrational spectroscopy (Gowda et al., 2007; Karabacak et al., 2010).

Applications in Materials Science and Catalysis

- Catalysis for Production of Linear Alkylbenzenes : Methanesulfonic acid (MSA) was utilized as a catalyst for the electrophilic addition of long-chain olefins to benzene, showcasing an environmentally benign route due to MSA's reusability and biodegradability (Luong et al., 2004).

- Structural and Vibrational Properties : The study of 2-chloroethyl(methylsulfonyl)methanesulfonate aimed to evaluate its structural, vibrational properties, and biological activity, contributing to a better understanding of methanesulfonamide derivatives in biofilm formation and quorum sensing (QS) activity (Galván et al., 2018).

Biological Applications

- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides related to N-(5-chloro-2-methylphenyl)methanesulfonamide were identified as potent inhibitors of methionine aminopeptidase (MetAP), with their efficacy varying based on the metal concentration in the enzyme. The study highlights the role of these compounds in potentially regulating biological processes (Huang et al., 2006).

Synthetic Chemistry

- N-Arylation Methods : A palladium-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides has been developed, providing a safer alternative to potentially genotoxic reagents and byproducts in the synthesis of complex organic molecules (Rosen et al., 2011).

Antioxidant Activity Studies

- Quantum Chemical Calculations : N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds were theoretically calculated to determine their optimized state, predict free energy, and molecular orbitals involved in spectrum formation, indicating potential antioxidant activity (Xue et al., 2022).

Orientations Futures

The future directions for the study and application of N-(5-chloro-2-methylphenyl)methanesulfonamide are not clear at this time. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in various fields of research.

Propriétés

IUPAC Name |

N-(5-chloro-2-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOOIJGAUZIHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)

![N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658772.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2658775.png)

![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)